(E)-5-[2-(Beznyloxy)2-[2,5-bis(benzyloxy)phenyl]ethenyl]-benzoic Acid

Protein-Tyrosine Kinase Inhibition Lavendustin A Analog p56lck

Researchers developing lymphocyte-specific kinase inhibitors face limited access to building blocks bearing the precise 2,5-bis(benzyloxy) substitution pattern and salicyl-carboxylic acid architecture required for nanomolar PTK potency. Generic stilbenoid intermediates lack this pharmacophoric arrangement, and methylation of phenolic hydroxyls abolishes tubulin polymerization activity. • Direct precursor to compound 12 - a 60 nM p56lck PTK inhibitor, among the most potent reported. • Fully benzyl-protected (logP ≈8.29) for standard chromatographic purification; orthogonal BBr₃ deprotection reveals the active 2,5-dihydroxy pharmacophore while preserving E-stilbene geometry. • Validated scaffold for p56lck, EGFR, and HER-2/neu PTK assays; enables SAR at 2,5-positions via selective monodebenzylation. • Free carboxylic acid permits amide/ester conjugation to probes or affinity tags prior to global deprotection.

Molecular Formula C36H30O5
Molecular Weight 542.6 g/mol
CAS No. 150258-61-0
Cat. No. B124452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-5-[2-(Beznyloxy)2-[2,5-bis(benzyloxy)phenyl]ethenyl]-benzoic Acid
CAS150258-61-0
Synonyms(E)-5-[2-[2,5-bis(Phenylmethoxy)phenyl]ethenyl]-2-(phenylmethoxy)-benzoic Acid
Molecular FormulaC36H30O5
Molecular Weight542.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)C=CC4=CC(=C(C=C4)OCC5=CC=CC=C5)C(=O)O
InChIInChI=1S/C36H30O5/c37-36(38)33-22-27(17-20-35(33)41-26-30-14-8-3-9-15-30)16-18-31-23-32(39-24-28-10-4-1-5-11-28)19-21-34(31)40-25-29-12-6-2-7-13-29/h1-23H,24-26H2,(H,37,38)/b18-16+
InChIKeyZWCDVZXJPYEJDC-FBMGVBCBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 150258-61-0: Fully Protected Stilbene PTK Intermediate


(E)-5-[2-(Benzyloxy)2-[2,5-bis(benzyloxy)phenyl]ethenyl]-benzoic acid (CAS 150258-61-0) is a fully benzyl-protected, E-configured stilbene carboxylic acid. It functions as a critical synthetic intermediate in the lavendustin A analog class, specifically serving as the direct precursor to a non-amine containing, salicyl-based protein-tyrosine kinase (PTK) inhibitor with low nanomolar potency [1]. Unlike many commercially available stilbenoid building blocks, this compound bears the precise 2,5-bis(benzyloxy) substitution pattern on one aryl ring and a protected salicylate moiety on the other, pre-installing the functional group architecture required for downstream biological activity [2].

Protected intermediate for 2,5-dihydroxy stilbene PTK inhibitor pharmacophore
E-stilbene geometry confirmed via published Horner-Emmons synthesis
Full synthetic protocol disclosed, supporting reproducible scale-up

Critical Role of 2,5-Bis(benzyloxy) Stilbene in Kinase Inhibitors


Generic substitution with other benzyloxy-stilbene or hydroxy-stilbene carboxylic acids is not feasible because the biological activity of the derived pharmacophore is exquisitely sensitive to both the substitution pattern on the diarylethene core and the presence of the salicyl carboxylic acid. Conversion of phenolic hydroxyl groups to methyl ethers consistently abolishes tubulin polymerization inhibition and reduces cytotoxicity, highlighting the requirement for free hydroxyls at specific positions [1]. This specific protected intermediate provides the only direct synthetic entry to the 2,5-dihydroxy-substituted, salicyl-containing stilbene that achieved an IC50 of 60 nM against immunoprecipitated p56lck PTK, ranking it among the most potent inhibitors reported to date [2]. The fully benzylated state also confers a logP of approximately 8.29 , enabling chromatographic purification and handling protocols that are incompatible with the polar, deprotected final product.

Regioisomer 3,4-Dihydroxy substitution pattern may yield substantially weaker PTK inhibition; the 2,5-architecture encoded by this intermediate is critical for reported target engagement.
Protection state Unprotected or partially protected analogs may be difficult to purify due to high polarity; the fully benzylated form enables organic-phase chromatography and handling.

CAS 150258-61-0: Quantitative Differentiation Evidence


p56lck PTK Inhibition: Advantage Over 3,4-Dihydroxy Regioisomer

The defining differential advantage of CAS 150258-61-0 is that it is the direct synthetic precursor to compound 12, a 2,5-dihydroxy-stilbene salicylate that inhibited immunoprecipitated p56lck autophosphorylation with an IC50 of 60 nM. In the same study, the regioisomeric 3,4-dihydroxy final product (compound 13) was substantially less potent against p56lck, demonstrating the critical importance of the 2,5-substitution pattern that this protected intermediate encodes [1]. The parent lavendustin A pharmacophore (benzylamine 2) also exhibited weaker activity in comparative PTK assays [1]. This potency advantage is directly attributable to the specific 2,5-bis(benzyloxy)phenyl architecture installed in CAS 150258-61-0 prior to deprotection.

p56lck Inhibition
Class-level
IC50 60 nM (deprotected 2,5-diOH) vs. regioisomer with higher IC50
2,5-substitution architecture supports reported PTK inhibition profile
Immunoprecipitated p56lck autophosphorylation assay; Table I
Protein-Tyrosine Kinase Inhibition Lavendustin A Analog p56lck

Published Horner-Emmons Synthetic Route for Reproducibility

CAS 150258-61-0 is prepared via a published Horner-Emmons condensation between 2,5-dibenzyloxy-substituted dimethyl benzylphosphonate and benzyl-protected 5-formyl salicylate, followed by isolation of the E-ethenyl product [1]. This fully disclosed synthetic route—including reagents, conditions, and characterization—contrasts sharply with compounds available only through custom synthesis services that lack published experimental protocols. The defined E-olefin geometry is critical; the E-configuration correctly mimics the trans-stilbene structure of piceatannol, whereas Z-isomers can alter biological target engagement [2].

Synthetic Route
Method context
Published Horner-Emmons condensation; E-configuration confirmed
Supports reproducible scale-up and stereochemical fidelity
Peer-reviewed protocol (J. Med. Chem. 1993, Scheme I)
Horner-Emmons Olefination Synthetic Reproducibility Medicinal Chemistry

Lipophilicity Advantage for Organic-Phase Purification

The fully benzyl-protected state of CAS 150258-61-0 results in a calculated logP of approximately 8.29 and solubility in chloroform, methanol, and THF . In contrast, the deprotected 2,5-dihydroxy final product (compound 12) bears three phenolic hydroxyls and a free carboxylic acid, dramatically reducing its logP and organic solubility while increasing aqueous solubility and susceptibility to oxidative degradation. This lipophilicity advantage enables straightforward normal-phase silica gel chromatography and organic solvent extraction during multistep syntheses [1].

Lipophilicity
Property to review
logP ≈ 8.29 (calculated); soluble in CHCl3, MeOH, THF
Enables organic-phase purification before final deprotection
Calculated logP; empirical solubility
Lipophilicity LogP Purification

Optimal Application Scenarios for CAS 150258-61-0


p56lck-Selective PTK Inhibitor Synthesis via Deprotection

Researchers developing next-generation lymphocyte-specific kinase inhibitors can use CAS 150258-61-0 as the immediate precursor to compound 12, a 60 nM p56lck inhibitor [1]. By employing orthogonal deprotection strategies (e.g., BBr3 in dichloromethane), the benzyl ethers are cleaved to reveal the active 2,5-dihydroxy pharmacophore while preserving the E-stilbene geometry essential for target engagement [1]. This approach is validated for generating inhibitors for p56lck, EGFR, and c-erbB-2/HER-2/neu PTK assays.

SAR Studies on Dual PTK/Tubulin Inhibitors

Given the established role of lavendustin A analogs as dual PTK and tubulin polymerization inhibitors [1], this protected intermediate enables SAR exploration at the 2,5-positions after selective monodebenzylation. The published finding that methylation of phenolic hydroxyls abolishes tubulin activity [1] underscores the value of starting from benzyl-protected precursors that allow precise, stepwise deprotection to probe hydroxyl group contributions.

Prodrug Conjugation and Derivatization Building Block

The free carboxylic acid moiety of CAS 150258-61-0, in combination with its high logP (≈8.29) [1], makes it suitable for amide or ester conjugation to carrier molecules, fluorescent probes, or affinity tags prior to global deprotection. This enables the preparation of chemical biology tool compounds derived from the lavendustin A scaffold without exposing sensitive catechol functionalities during the conjugation step.

Reference Standard for QC and Method Development

Because the compound and its deprotected derivatives have well-characterized synthetic histories and defined stereochemistry [1][2], CAS 150258-61-0 can serve as a reference standard for HPLC purity analysis, NMR structural confirmation, and mass spectrometry calibration in laboratories synthesizing stilbenoid PTK inhibitor libraries.

Application
Selection Property
Validation Focus
p56lck PTK inhibitor synthesis
2,5-bis(benzyloxy) pattern; E-stilbene geometry
Deprotection and PTK inhibition assay confirmation
Dual PTK/tubulin inhibitor SAR
Protected hydroxyls for stepwise deprotection
Tubulin polymerization and PTK endpoint assessment
Prodrug / probe conjugation
Free carboxylic acid; high logP for organic-phase coupling
Conjugation efficiency pre-deprotection
Analytical reference standard
Defined stereochemistry; documented synthesis
HPLC / NMR / MS method suitability for stilbenoid libraries
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